1-(2-Fluoropentyl)piperidin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H21FN2 |
|---|---|
Molecular Weight |
188.29 g/mol |
IUPAC Name |
1-(2-fluoropentyl)piperidin-4-amine |
InChI |
InChI=1S/C10H21FN2/c1-2-3-9(11)8-13-6-4-10(12)5-7-13/h9-10H,2-8,12H2,1H3 |
InChI Key |
PHLPLMANEZXGPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CN1CCC(CC1)N)F |
Origin of Product |
United States |
Synthetic Methodologies for N Substituted Piperidin 4 Amines and Analogues
Synthetic Approaches for Piperidine (B6355638) Ring Functionalization
The functionalized piperidine core is a versatile intermediate. Its synthesis can be achieved through several routes, including the modification of existing piperidine rings or building the ring from acyclic precursors.
Reductive amination is a cornerstone of amine synthesis and is highly applicable to the preparation of piperidin-4-amines. nih.govpearson.com This two-step, one-pot process typically involves the reaction of a ketone, in this case, a suitable 4-piperidone (B1582916) precursor, with an amine source to form an intermediate imine or enamine, which is then reduced to the target amine.
A common starting material is N-Boc-4-piperidone. This can be reacted with ammonia (B1221849) or an ammonia equivalent, followed by reduction, to yield N-Boc-piperidin-4-amine. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the piperidine nitrogen, which can be removed later before the installation of the fluoropentyl moiety. Alternatively, direct reductive amination of 4-piperidone with a primary amine can be used to create N-substituted derivatives. researchgate.net The choice of reducing agent is critical for the success of the reaction, especially in the presence of other reducible functional groups. researchgate.net
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Characteristics |
|---|---|
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Mild and selective, effective for a wide range of ketones and amines, including weakly basic ones. researchgate.net |
| Sodium cyanoborohydride (NaBH₃CN) | Effective at slightly acidic pH where the iminium ion is formed; toxicity of cyanide byproducts is a consideration. chim.it |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | "Green" method, but may reduce other functional groups (e.g., alkenes, alkynes) if present. wikipedia.org |
| Borane-Pyridine Complex | Another option for reductive amination procedures. researchgate.net |
Beyond modifying existing rings, the piperidine skeleton can be constructed from acyclic precursors through various bond-forming strategies. These methods offer flexibility in introducing substituents at desired positions during the ring-forming process.
Annulation Reactions: These reactions involve the formation of a ring from two components. For instance, a [5+1] annulation can be achieved by reacting a substrate containing a nitrogen source and an active site with another molecule to close the six-membered ring. nih.gov Hydrogen-borrowing catalysis using iridium(III) complexes represents an advanced method where two new C-N bonds can be formed in a cascade of oxidation, amination, and reduction steps. nih.gov
Intramolecular Cyclization: Substrates containing a nitrogen atom and a suitable leaving group or reactive site can undergo intramolecular cyclization to form the piperidine ring. For example, the cyclization of δ-aminoalkanols is a direct route to piperidines. dtic.mil Similarly, intramolecular reductive amination of dicarbonyl compounds, such as ketoaldehydes, is a powerful strategy. chim.it
Aza-Diels-Alder Reaction: The [4+2] cycloaddition between an azadiene and an alkene (or alkyne) is a potent method for constructing substituted tetrahydropyridines, which can then be reduced to piperidines. This approach allows for significant stereochemical control.
Achieving the desired substitution pattern, such as the amine at the C4 position, often requires regioselective control. Modern synthetic methods allow for the direct functionalization of specific C-H bonds on a pre-formed piperidine ring.
Palladium-catalyzed C-H arylation, for example, can achieve selective functionalization at the C4 position by using a directing group attached at the C3 position. acs.org While this specific example demonstrates arylation, the principle of using directing groups to control regioselectivity is broadly applicable. By choosing appropriate catalysts and protecting groups on the piperidine nitrogen, functionalization can be directed to different positions (C2, C3, or C4) of the ring. thieme-connect.comnih.gov This strategy would be particularly useful for creating analogues for structure-activity relationship studies.
Installation of the Fluoropentyl Moiety
Once a suitable piperidin-4-amine precursor (e.g., piperidin-4-amine itself or an N-protected version followed by deprotection) is obtained, the final step is the installation of the 2-fluoropentyl group onto the piperidine nitrogen. This is typically achieved through nucleophilic substitution (N-alkylation).
The key reagent required is an electrophilic derivative of 2-fluoropentane, such as 2-fluoropentyl bromide or 2-fluoropentyl tosylate. The synthesis of such fluoroalkanes can be challenging. General methods for synthesizing alkyl fluorides include the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) on a corresponding alcohol (2-hydroxypentane) or ring-opening fluorination of a suitable precursor. rsc.org
The N-alkylation reaction involves treating the piperidin-4-amine with the 2-fluoropentyl electrophile in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or potassium carbonate) to neutralize the acid generated during the reaction.
Reaction Scheme:
Piperidin-4-amine + 2-Fluoropentyl-X → 1-(2-Fluoropentyl)piperidin-4-amine + HX (where X = Br, OTs, or other leaving group)
This alkylation is a common strategy for preparing a diverse library of N-substituted piperidines for screening purposes. researchgate.net
Stereoselective Synthesis and Chiral Resolution Techniques
The target molecule, this compound, possesses a stereocenter at the C2 position of the pentyl chain. Therefore, it exists as a pair of enantiomers (R and S). For pharmaceutical and research applications, it is often necessary to synthesize a single enantiomer.
Several strategies can be employed to achieve stereoselectivity:
Use of Chiral Starting Materials: The synthesis can begin with an enantiomerically pure precursor, such as (R)- or (S)-2-fluoropentanol, which would then be converted to the corresponding electrophile.
Asymmetric Catalysis: Stereoselective methods for piperidine synthesis can install chirality during the ring formation or functionalization steps. Rhodium-catalyzed asymmetric reductive Heck reactions have been used to create chiral 3-substituted piperidines from pyridine (B92270) precursors. acs.org Chemo-enzymatic methods, combining amine oxidases and ene-imine reductases, can convert N-substituted tetrahydropyridines into highly enantioenriched piperidines. nih.gov
Chiral Resolution: If the synthesis results in a racemic mixture, the enantiomers can be separated. This can be done by forming diastereomeric salts with a chiral acid, followed by separation via crystallization and then liberation of the enantiomerically pure amine.
Derivatization Strategies for Structure-Activity Relationship Studies
To explore the biological properties of this compound, medicinal chemists often synthesize a library of related compounds to establish a Structure-Activity Relationship (SAR). nih.gov Derivatization can be performed at several key positions on the molecule.
Modification of the N-alkyl chain: The length of the alkyl chain could be varied (e.g., fluoroethyl, fluorobutyl, fluorohexyl), or the position of the fluorine atom could be moved (e.g., to C3, C4, or C5) to probe the importance of the chain length and fluorine position for biological activity.
Modification of the Piperidine Ring: Additional substituents could be introduced onto the carbon framework of the piperidine ring using regioselective functionalization techniques. acs.orgthieme-connect.com
Derivatization of the 4-amino group: The primary amine at the C4 position is a key functional group that can be readily modified. It can be acylated to form amides, alkylated to form secondary or tertiary amines, or used in reductive amination with aldehydes or ketones to attach larger, more complex moieties. nih.gov
Table 2: Potential Derivatization Points for SAR Studies
| Position | Type of Modification | Potential Goal |
|---|---|---|
| Piperidine Nitrogen | Vary alkyl chain length/fluorine position | Optimize binding pocket interactions, alter lipophilicity. |
| Piperidine Ring (C2, C3) | Introduce small alkyl or aryl groups | Probe for additional binding interactions, alter conformation. |
| C4-Amine | Acylation, Alkylation, Sulfonylation | Modify hydrogen bonding capacity, introduce new pharmacophores. nih.govnih.gov |
Pharmacological Characterization and Molecular Target Interactions
Structure-Activity Relationship (SAR) Determinants
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For 1-(2-Fluoropentyl)piperidin-4-amine, the specific impact of its structural features remains uncharacterized.
Influence of N-Substitution on Biological Activity
The substituent attached to the piperidine (B6355638) nitrogen (the N-substituent) is known to be a critical determinant of the pharmacological activity of 4-aminopiperidine (B84694) derivatives. nih.govnih.govnih.govacs.orgmdpi.com Variations in the N-alkyl chain can significantly modulate receptor binding affinity and functional activity. However, without specific data for this compound, the influence of the 2-fluoropentyl group on its biological activity is unknown.
Conformational and Stereochemical Dependencies on Target Interaction
The three-dimensional arrangement of a molecule (its conformation and stereochemistry) plays a crucial role in its interaction with biological targets. The presence of a chiral center, such as the fluorine-bearing carbon in the 2-fluoropentyl group, means that this compound can exist as different stereoisomers. These isomers may exhibit distinct pharmacological properties. However, no studies have been published that explore the synthesis of individual stereoisomers of this compound or evaluate their differential effects.
Preclinical Metabolic Fate and Pharmacokinetic Investigations
In Vitro Metabolic Transformations
In vitro models using liver subcellular fractions are instrumental in elucidating the primary metabolic pathways. These experiments help to identify potential metabolites and the enzyme systems responsible for their formation.
Phase I reactions, primarily occurring in the endoplasmic reticulum of hepatocytes and catalyzed by microsomal enzymes, introduce or expose functional groups on the parent compound, typically making it more polar. youtube.comopenanesthesia.org For 1-(2-Fluoropentyl)piperidin-4-amine, several Phase I reactions are anticipated.
Oxidation: The piperidine (B6355638) ring is susceptible to oxidative metabolism. nih.gov A common pathway involves the hydroxylation of a carbon atom alpha to the nitrogen, which can lead to the formation of a stable lactam metabolite. nih.gov Another potential oxidative reaction is N-oxidation of the piperidine nitrogen, a pathway catalyzed by both Cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO) enzymes. nih.govnih.gov
N-Dealkylation: The N-dealkylation of the 2-fluoropentyl side chain is a highly probable and significant metabolic route. This process is a classic CYP450-mediated oxidation of the carbon atom attached to the piperidine nitrogen. nih.govencyclopedia.pub This reaction would cleave the side chain, yielding 4-aminopiperidine (B84694) and a corresponding aldehyde. encyclopedia.pub Studies on numerous drugs containing the 4-aminopiperidine moiety have shown that N-dealkylation is often a major clearance pathway. nih.govnih.gov
Defluorination: The presence of a fluorine atom on the pentyl chain introduces another key site for metabolism. Research on synthetic cannabinoids bearing a 5-fluoropentyl chain has demonstrated that oxidative defluorination is a prominent metabolic pathway. nih.govnih.gov This process can be followed by hydroxylation at various positions on the alkyl chain, leading to the formation of multiple hydroxylated and carboxylated metabolites. nih.gov
Table 1: Predicted Phase I Metabolic Reactions for this compound
| Metabolic Reaction | Predicted Metabolite(s) | Enzymatic System |
| Oxidation | Lactam derivatives, N-oxide derivatives | Cytochrome P450, FMO |
| N-Dealkylation | 4-aminopiperidine | Cytochrome P450 |
| Defluorination/Hydroxylation | Hydroxylated pentyl chain metabolites, Carboxylated pentyl chain metabolites | Cytochrome P450 |
Cytosolic and S9 Fraction Metabolism (Phase II: Conjugation)
Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, which significantly increases their water solubility and facilitates excretion. fiveable.menih.gov These reactions are typically catalyzed by transferase enzymes present in the cytosolic or S9 fractions of liver homogenates. youtube.com
The primary Phase II reaction anticipated for the metabolites of this compound is glucuronidation. fiveable.me The hydroxylated metabolites generated during Phase I are excellent substrates for UDP-glucuronosyltransferases (UGTs), which conjugate them with glucuronic acid. youtube.com The resulting glucuronide conjugates are highly polar and readily eliminated from the body. fiveable.me
Identifying the specific CYP450 isoforms responsible for metabolism is crucial for predicting potential drug-drug interactions. Based on extensive studies of other 4-aminopiperidine-containing drugs, CYP3A4 is strongly predicted to be the major isoform responsible for the N-dealkylation reaction. nih.govnih.gov
Table 2: Predicted Cytochrome P450 Isoforms Involved in Metabolism
| CYP Isoform | Predicted Role | Basis for Prediction |
| CYP3A4 | Major contributor to N-dealkylation | Data from analogous 4-aminopiperidine drugs. nih.govnih.gov |
| CYP2D6 | Potential contributor to oxidation/dealkylation | Involvement in metabolism of other piperidine drugs. researchgate.net |
| CYP1A2 | Potential contributor to oxidation/dealkylation | Involvement in metabolism of other piperidine drugs. researchgate.net |
| CYP2C19 | Minor contributor | General involvement in xenobiotic metabolism. researchgate.net |
In Vivo Pharmacokinetic Characterization in Non-Human Species
In vivo studies in animal models provide essential data on how the compound is absorbed, distributed throughout the body, and ultimately eliminated.
Following administration in animal models such as rats, mice, dogs, or monkeys, the pharmacokinetic profile would be characterized. As a small molecule containing a basic amine group, this compound is expected to be readily absorbed after oral administration.
The volume of distribution (Vd) is a key parameter indicating the extent of tissue penetration. For similar compounds, the Vd can range from moderate to large (e.g., 2.1 to 9.0 L/kg in various species for one MET kinase inhibitor), suggesting significant distribution outside of the plasma into various tissues. nih.gov High plasma protein binding is also a common characteristic for such molecules. nih.gov
Table 3: Illustrative Pharmacokinetic Parameters in Animal Models (Based on Analogous Compounds)
| Species | Oral Bioavailability (%) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Terminal Half-Life (h) |
| Mouse | ~88% | ~15.8 | ~9.0 | - |
| Rat | ~11% | ~36.6 | ~2.1 | ~1.7 |
| Dog | ~56% | ~2.4 | - | ~16.3 |
| Monkey | ~72% | ~13.9 | - | - |
| Data presented is illustrative, based on published values for an unrelated MET kinase inhibitor with some structural similarities, to demonstrate typical parameters measured. nih.gov |
The elimination of the compound and its metabolites would occur primarily through renal (urine) and biliary (feces) pathways. The balance between these two routes can exhibit significant species differences. For example, in a study of one piperidine-containing drug, monkeys excreted over 60% of the dose in urine, whereas rats excreted only 19% via this route, indicating a preference for biliary excretion in the latter. nih.gov
Metabolite profiling in urine and feces would provide a comprehensive picture of the biotransformation in vivo. It is expected that these matrices would contain trace amounts of the unchanged parent drug, along with a variety of Phase I metabolites (N-dealkylated, oxidized, defluorinated/hydroxylated) and their Phase II glucuronide conjugates. nih.govnih.gov
Analytical Characterization and Detection Methodologies
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are fundamental in determining the structural framework of 1-(2-Fluoropentyl)piperidin-4-amine by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule. nist.gov
¹H NMR: In the proton NMR spectrum, distinct signals corresponding to the various hydrogen atoms are expected. The protons on the piperidine (B6355638) ring would likely appear as a series of multiplets in the upfield region. chemicalbook.com The protons of the pentyl chain would also produce characteristic signals, with the proton attached to the same carbon as the fluorine atom showing a distinctive splitting pattern due to coupling with the adjacent fluorine and hydrogen atoms. The amine proton would typically appear as a broad singlet.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. researchgate.netchemicalbook.com The ten carbon atoms of this compound would each produce a unique signal. The carbons of the piperidine ring would resonate at specific chemical shifts, influenced by the nitrogen atom. researchgate.netchemicalbook.com The carbons of the fluoropentyl group would also have characteristic shifts, with the carbon directly bonded to the fluorine atom exhibiting a large coupling constant (¹JCF).
¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. nih.govnih.gov A single signal would be expected for the fluorine atom in this compound. The chemical shift and coupling constants of this signal, particularly its coupling to adjacent protons (²JHF), provide unambiguous confirmation of the fluorine atom's position within the pentyl chain. semanticscholar.org The use of chiral agents in ¹⁹F NMR can also be employed to differentiate between enantiomers of chiral fluorinated compounds. researchgate.net Quantitative ¹⁹F NMR (qNMR) can be a reliable method for determining the purity of fluorine-containing pharmaceuticals.
A representative table of expected NMR data is provided below.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) |
| Piperidine C2/C6-H | Multiplet | ~50-60 | N/A |
| Piperidine C3/C5-H | Multiplet | ~25-35 | N/A |
| Piperidine C4-H | Multiplet | ~45-55 | N/A |
| Piperidine C4-NH₂ | Broad Singlet | N/A | N/A |
| Fluoropentyl C1'-H | Multiplet | ~55-65 | N/A |
| Fluoropentyl C2'-H | Multiplet (doublet of multiplets) | ~85-95 (d, ¹JCF) | N/A |
| Fluoropentyl C3'-H | Multiplet | ~30-40 | N/A |
| Fluoropentyl C4'-H | Multiplet | ~20-30 | N/A |
| Fluoropentyl C5'-H | Triplet | ~10-15 | N/A |
| Fluoropentyl C2'-F | N/A | N/A | Specific chemical shift |
Fourier Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.govchemicalbook.comnist.gov The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. Key expected vibrational frequencies include:
N-H stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine (NH₂) group.
C-H stretch: Multiple sharp peaks in the 2800-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the piperidine and pentyl groups.
C-F stretch: A strong absorption band typically found in the 1000-1400 cm⁻¹ region, indicative of the carbon-fluorine bond.
C-N stretch: Absorptions in the 1000-1250 cm⁻¹ range associated with the C-N bonds of the piperidine ring and the amine group.
The following table summarizes the expected FT-IR absorption bands.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| Primary Amine (NH₂) | N-H Stretch | 3300-3500 (broad) |
| Alkyl Groups | C-H Stretch | 2800-3000 (sharp) |
| Carbon-Fluorine | C-F Stretch | 1000-1400 (strong) |
| Carbon-Nitrogen | C-N Stretch | 1000-1250 |
Advanced Mass Spectrometry Techniques
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and semi-volatile compounds. unodc.orgnih.govvt.edu In a typical GC-MS analysis of this compound, the compound would first be separated from other components in a mixture based on its boiling point and interaction with the GC column. nih.gov Upon entering the mass spectrometer, the molecule would be ionized, typically by electron ionization (EI), causing it to fragment in a predictable manner. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the intact molecule, as well as several fragment ions. researchgate.net Common fragmentation pathways for piperidine-containing compounds often involve cleavage of the bonds adjacent to the nitrogen atom. nih.gov The presence of the fluorine atom would also influence the fragmentation pattern.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and its high-performance variant, Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS), are powerful techniques for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. nih.gov For this compound, LC would be used to separate the compound from a complex matrix. The separated analyte would then be introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), which minimizes fragmentation and primarily produces the protonated molecule [M+H]⁺. In the tandem mass spectrometry (MS/MS) stage, this protonated molecule is selected and fragmented to produce a characteristic product ion spectrum, which is highly specific and can be used for definitive identification and quantification.
Chromatographic Separation Methods (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like this compound. Due to the compound's lack of a strong chromophore, direct UV detection is challenging. Therefore, pre-column derivatization is a common and effective strategy to introduce a UV-active or fluorescent tag to the primary amine group, thereby enhancing detection sensitivity.
Derivatization:
A frequently employed derivatizing agent for primary and secondary amines is 9-fluorenylmethyl chloroformate (FMOC-Cl). The reaction involves the nucleophilic attack of the primary amine of this compound on the FMOC-Cl, resulting in a stable, highly fluorescent derivative. This process significantly improves the limit of detection and quantification. chromforum.org Another potential derivatizing agent is dansyl chloride, which reacts with primary amines to form stable derivatives detectable by both UV and fluorescence detectors. nih.gov
HPLC System and Conditions:
A typical reversed-phase HPLC (RP-HPLC) method would be suitable for the separation of the derivatized analyte. The non-polar nature of the C18 stationary phase interacts with the hydrophobic regions of the derivatized compound. researchgate.netnih.gov A gradient elution is often preferred to achieve optimal separation from potential impurities and matrix components.
A hypothetical HPLC method for the analysis of derivatized this compound is presented in Table 1.
Table 1: Hypothetical HPLC Parameters for the Analysis of Derivatized this compound
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size researchgate.netnih.gov |
| Mobile Phase A | 0.1% Phosphoric Acid in Water researchgate.netnih.gov |
| Mobile Phase B | Acetonitrile researchgate.netnih.gov |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min researchgate.netnih.gov |
| Column Temperature | 30 °C researchgate.netnih.gov |
| Detector | Fluorescence Detector (Ex: 266 nm, Em: 305 nm for FMOC) |
| Injection Volume | 10 µL |
This method would require validation for linearity, accuracy, precision, and sensitivity (LOD and LOQ) to ensure its suitability for quantitative analysis. researchgate.netnih.gov
Immunochemical and Colorimetric Assays
While chromatographic methods provide high selectivity and quantitative accuracy, immunochemical and colorimetric assays offer rapid screening capabilities, which can be valuable in preliminary analyses or high-throughput settings.
Immunochemical Assays:
The development of an immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA), for this compound would hinge on the production of antibodies that specifically recognize the target molecule. researchgate.net Since small molecules like this are not immunogenic on their own, they must be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to elicit an immune response. This conjugate is known as a hapten-carrier complex.
The design of the hapten is critical. A linker arm would be attached to the this compound molecule at a position that is not crucial for antibody recognition, ensuring that the resulting antibodies are specific to the unique structural features of the target compound. A competitive ELISA format is typically used for small molecule detection. nih.gov In this format, the analyte in the sample competes with a labeled version of the analyte for binding to a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.
Colorimetric Assays:
Colorimetric assays provide a visual and often rapid method for the detection of specific functional groups. For this compound, a colorimetric test could be developed based on the reaction of its primary amine group. researchgate.netjst.go.jp
One such approach involves the use of a reagent like 2,4,6-trinitrobenzenesulfonic acid (TNBSA). In an alkaline environment, TNBSA reacts with primary amines to produce a yellow-orange colored product, the intensity of which can be measured spectrophotometrically. This reaction is generally rapid and can be adapted for use in various formats, including microplate assays.
Another potential colorimetric reagent is ninhydrin (B49086). Upon heating with primary amines, ninhydrin produces a deep purple color known as Ruhemann's purple. The absorbance of this colored solution at approximately 570 nm is directly proportional to the concentration of the primary amine.
Table 2: Potential Colorimetric Reagents for this compound
| Reagent | Principle | Color Change |
| 2,4,6-trinitrobenzenesulfonic acid (TNBSA) | Nucleophilic aromatic substitution with the primary amine. | Colorless to Yellow-Orange |
| Ninhydrin | Reaction with the primary amine upon heating. | Colorless to Purple (Ruhemann's purple) |
It is important to note that while colorimetric assays are useful for rapid screening, they may lack the specificity of chromatographic and immunochemical methods, as other primary amines present in a sample could potentially interfere with the results.
In Vivo Preclinical Efficacy and Biological Impact Studies Non Human
General Behavioral and Physiological Modulations in Animal Models
Studies on piperidine (B6355638) derivatives have revealed a range of effects on the behavior and physiology of animal models. For instance, piperidine hydrochloride (PHCl) has been shown to induce a sedative effect and reduce locomotor activity in mice. nih.gov In contrast, another piperidine derivative, 1-[2-(4-aminophenyl)ethyl]-4-(3-trifluoromethylphenyl)piperazine (LY 165163), was found to increase locomotion at lower doses, while higher doses led to inactivity in rats. nih.gov
Furthermore, certain synthetic cannabinoids with a piperidine-like structure, such as 4F-MDMB-BINACA, have demonstrated time- and dose-dependent depression of locomotor activity in mice. nih.gov This compound's effects were observed within 10 minutes of administration and lasted for 60–70 minutes. nih.gov Some piperidine derivatives have also been associated with more severe effects, such as convulsions at higher doses. nih.gov
Neurochemical Effects and Neurotransmitter System Alterations
The neurochemical effects of piperidine derivatives are diverse and depend on the specific compound. Piperidine HCl has been found to increase the turnover of noradrenaline (NA) in the brain without affecting dopamine (B1211576) (DA) or 5-hydroxytryptamine (5-HT) levels. nih.gov This suggests a potential increase in the impulse activity of NA neurons. nih.gov
In contrast, the piperazine (B1678402) derivative LY 165163 has been shown to act as a centrally active agonist at 5-HT presynaptic receptors. nih.gov This compound significantly decreased the accumulation of 5-hydroxytryptophan (B29612) (5-HTP), a precursor to serotonin, in various brain regions including the cortex, hippocampus, and striatum. nih.gov It also increased the accumulation of DOPA, a precursor to dopamine, in the cortex and striatum. nih.gov These findings indicate a complex modulation of multiple neurotransmitter systems. nih.gov
Antimicrobial Spectrum of Activity (Antibacterial, Antifungal)
Several piperidine derivatives have demonstrated significant antimicrobial properties. A series of 2-piperidin-4-yl-benzimidazoles were synthesized and found to inhibit the growth of both Gram-positive and Gram-negative bacteria with low micromolar minimal inhibitory concentrations (MICs). nih.gov These compounds were particularly effective against Enterococcus species. nih.gov
Similarly, N-substituted piperidine derivatives have shown promising activity. researchgate.net For instance, 2,6-disubstituted piperidine-4-one derivatives exhibited antimicrobial activity against tested organisms, with one compound being highly effective against Staphylococcus aureus and Bacillus subtilis (Gram-positive), and another showing high efficacy against Aspergillus niger (fungus). researchgate.net Thiosemicarbazone derivatives of piperidin-4-one also displayed significant antibacterial and antifungal activities when compared to standard drugs like ampicillin (B1664943) and terbinafine. biomedpharmajournal.org
Another compound, 2-piperidinone, N-[4-bromo-n-butyl]-, isolated from pomegranate peels, has shown strong effects against pathogenic microorganisms, suggesting its potential as an alternative to antibiotics. wisdomlib.orgasiapharmaceutics.info Additionally, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) has demonstrated antimicrobial activity against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA), with one of its mechanisms being the inhibition of DNA gyrase. nih.govnih.gov
Table 1: Antimicrobial Activity of Selected Piperidine Derivatives
| Compound/Derivative Class | Target Organism(s) | Key Findings | Citations |
| 2-piperidin-4-yl-benzimidazoles | Gram-positive and Gram-negative bacteria (Enterococcus) | Low micromolar MICs | nih.gov |
| 2,6-disubstituted piperidine-4-ones | Staphylococcus aureus, Bacillus subtilis, Aspergillus niger | High efficacy against specific strains | researchgate.net |
| Thiosemicarbazone derivatives of piperidin-4-one | Various bacteria and fungi | Significant activity compared to standard drugs | biomedpharmajournal.org |
| 2-piperidinone, N-[4-bromo-n-butyl]- | Pathogenic microorganisms | Strong inhibitory effects | wisdomlib.orgasiapharmaceutics.info |
| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | S. epidermidis, S. aureus, MRSA | Inhibits DNA gyrase | nih.govnih.gov |
| N4-Substituted piperazinyl norfloxacin (B1679917) derivatives | Gram-positive and Gram-negative bacteria, Mycobacteria | Broad-spectrum activity | nih.gov |
Antiviral Efficacy Assessment
The antiviral potential of piperidine derivatives has also been explored. Certain N-substituted piperidines have been found to be effective against the influenza A/H1N1 virus in vitro, with their activity being comparable to commercial drugs like Tamiflu and Rimantadine. nih.gov
A class of piperidine-4-carboxamide compounds has shown broad-spectrum antiviral activity against human coronaviruses, including NL63, OC43, and variants of SARS-CoV-2. gavinpublishers.com These compounds were found to be promising for further clinical development. gavinpublishers.com Similarly, a 4-aminopiperidine (B84694) scaffold has been identified as an inhibitor of the assembly and release of infectious Hepatitis C virus (HCV). nih.gov
Furthermore, the compound brilacidin, a mimetic of host defense peptides, has demonstrated broad-spectrum antiviral activity against multiple human coronaviruses (HCoVs), including HCoV-229E, HCoV-OC43, and HCoV-NL63. researchgate.net Its mechanism of action involves both virucidal activity and targeting host cell factors. researchgate.net
Antineoplastic Potential in Preclinical Models
Piperidine and its derivatives have shown considerable promise as anticancer agents in preclinical studies. These compounds have been reported to induce apoptosis and inhibit the proliferation of various cancer cells. nih.govnih.gov For example, piperidine derivatives have demonstrated therapeutic efficacy against a range of diseases and are currently being investigated for their potential in treating cancer. nih.gov
A specific derivative, 2-amino-4-(1-piperidine) pyridine (B92270), was found to inhibit the proliferation of colon cancer cells in a dose-dependent manner and suppress tumor growth in a mouse model. nih.gov This compound was shown to reduce the migration and invasion of colon cancer cells and induce apoptosis. nih.gov Two novel piperidone compounds, 2608 and 2610, exhibited cytotoxic properties against human prostate and lymphoma cancer cell lines by inducing apoptosis and acting as proteasome inhibitors. nih.gov
Another study on 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives identified compounds with selective cytotoxic activity against breast cancer cells, suggesting their potential as new anticancer agents. nih.gov
Table 2: Antineoplastic Activity of Selected Piperidine Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Mechanism of Action | Key Findings | Citations |
| 2-amino-4-(1-piperidine) pyridine | Colon cancer (HCT116, HT29) | Down-regulation of FOXA2 expression, apoptosis induction | Inhibited cell proliferation, migration, and invasion; reduced tumor growth in vivo. | nih.gov |
| Piperidones 2608 and 2610 | Prostate and lymphoma cancer cells | Apoptosis induction, proteasome inhibition | Elicited DNA fragmentation and increased levels of poly-ubiquitinated proteins. | nih.gov |
| 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazines | Breast cancer (MCF7), Lung cancer (A549) | Selective cytotoxic activity | Showed high selective anticancer activity against breast cancer cells. | nih.gov |
| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Hematological cancer cell lines | Apoptosis induction | Reduced cancer cell growth and increased mRNA expression of p53 and Bax. | nih.gov |
Computational and in Silico Modeling in Compound Research
Ligand-Based and Structure-Based Drug Design Approaches
Drug design strategies are broadly categorized into ligand-based and structure-based approaches. Both are critical in the evaluation and optimization of novel chemical entities like 1-(2-Fluoropentyl)piperidin-4-amine.
Ligand-Based Drug Design (LBDD): This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. LBDD uses a set of known active ligands to build a pharmacophore model, which defines the essential steric and electronic features required for biological activity. For the 4-aminopiperidine (B84694) scaffold, researchers might analyze a series of known compounds that act on a specific receptor to develop a pharmacophore. This model would then be used to predict whether this compound fits the required structural profile for similar activity.
Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, SBDD can be employed. This powerful technique involves docking the ligand—in this case, this compound—into the binding site of the protein. Docking simulations predict the preferred binding orientation and affinity of the compound. For example, studies on fentanyl analogues, which share the 4-anilinopiperidine moiety, have identified key interactions within the µ-opioid receptor, such as an ionic interaction with the residue D147 and hydrophobic contacts within the binding pocket. mdpi.com A similar approach would be invaluable for assessing the potential targets and binding mode of this compound.
Molecular Dynamics Simulations and Binding Site Analysis
Molecular dynamics (MD) simulations provide a deeper understanding of the physical movements of atoms and molecules over time. clinmedkaz.org This technique can be used to simulate the behavior of the ligand-protein complex, offering insights into the stability of the binding pose predicted by docking and revealing the dynamic nature of their interactions. clinmedkaz.orgresearchgate.net
For a compound like this compound, an MD simulation would place the docked compound in a simulated physiological environment (water, ions) and calculate the atomic trajectories over a set period (nanoseconds to microseconds). This analysis can:
Validate Binding Poses: Confirm if the initial docked position is stable or if the ligand shifts to a more favorable conformation.
Identify Key Interactions: Reveal which amino acid residues in the binding site form stable hydrogen bonds, ionic bridges, or hydrophobic contacts with the ligand. Studies on other piperidine (B6355638) derivatives have shown that interactions with specific residues like Leu105, Tyr206, and Ser119 can be crucial for binding affinity and selectivity. nih.govway2drug.com
Analyze Conformational Changes: Show how the protein or the ligand may change shape upon binding, which can be critical for biological function.
A binding site analysis derived from MD simulations often involves calculating the interaction energy between the ligand and individual residues, highlighting the "hotspots" responsible for binding affinity.
Table 1: Illustrative Example of Key Amino Acid Interactions for a Piperidine Derivative in a Target Binding Site
This table is a hypothetical representation based on findings from related piperidine compounds and does not represent specific data for this compound.
| Interacting Residue | Interaction Type | Potential Role in Binding |
| Aspartic Acid (D147) | Ionic Bond | Anchors the protonated piperidine nitrogen. mdpi.com |
| Tyrosine (Y206) | Hydrogen Bond | Stabilizes the ligand through interaction with the amine group. way2drug.com |
| Leucine (L105) | Hydrophobic | Forms van der Waals contacts with the pentyl chain. way2drug.com |
| Phenylalanine (F543) | Hydrophobic (π-π stacking) | Interacts with potential aromatic moieties or the piperidine ring. researchgate.net |
| Serine (S119) | Hydrogen Bond | The 4-amino group can serve as a hydrogen bond donor or acceptor. nih.gov |
Predictive Modeling of Biological Activity and Target Interactions (e.g., SwissTargetPrediction, PASS)
Web-based predictive modeling tools offer a rapid first pass to generate hypotheses about a molecule's biological activity. These tools use vast databases of known compounds and their activities to predict the likely targets or effects of a new molecule.
SwissTargetPrediction: This tool predicts the most probable protein targets of a small molecule based on the principle of 2D and 3D structural similarity to known active compounds. By inputting the structure of this compound, a ranked list of potential human protein targets can be generated, providing valuable clues for further investigation. The predictions are based on identifying the most similar molecules among a database of over 370,000 active compounds.
Table 2: Top Predicted Target Classes for this compound by SwissTargetPrediction
This data was generated using the SwissTargetPrediction web server with the SMILES string for this compound. The probability reflects the likelihood of interaction based on the query molecule's similarity to known ligands for that target class.
| Target Class | Probability | Known Actives (Count) |
| Electrochemical Transporters | 100.0% | 20 |
| G-protein Coupled Receptors | 100.0% | 20 |
| Other Enzymes | 60.0% | 6 |
| Proteases | 60.0% | 6 |
| Other Receptors | 40.0% | 4 |
| Kinases | 20.0% | 2 |
PASS (Prediction of Activity Spectra for Substances): The PASS online tool predicts a wide spectrum of biological activities (e.g., pharmacological effects, mechanisms of action, toxicity) based on the structure of a compound. The output is given as a probability of being active (Pa) and a probability of being inactive (Pi). Activities with a high Pa value are considered likely. nih.gov For this compound, a PASS prediction could suggest potential therapeutic uses (e.g., anti-inflammatory, neuroprotective) or potential liabilities that warrant further investigation.
Quantitative Structure-Activity Relationship (QSAR) Derivations
QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be represented by an equation:
Activity = f(Molecular Descriptors)
To develop a QSAR model relevant to this compound, one would first need a dataset of structurally similar compounds with experimentally measured biological activity (e.g., IC₅₀ values). For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule, such as:
Electronic properties: (e.g., partial charges, dipole moment)
Steric properties: (e.g., molecular volume, surface area)
Hydrophobic properties: (e.g., LogP)
Topological properties: (e.g., connectivity indices)
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build the equation that best correlates the descriptors with the observed activity. Once validated, this QSAR model could be used to predict the activity of new, unsynthesized compounds, including novel derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and testing. While no specific QSAR models for this compound have been published, this methodology is a standard approach in lead optimization for piperidine-containing compound series.
Q & A
Q. What are the optimal synthetic routes for 1-(2-Fluoropentyl)piperidin-4-amine, and how can purity be validated?
Methodological Answer: The synthesis typically involves alkylation of piperidin-4-amine derivatives with 2-fluoropentyl halides under basic conditions. For example, a protocol analogous to the alkylation of N-phenylpiperidin-4-amine with ethyl halides () can be adapted. Key steps include:
- Reaction Setup : Use acetonitrile or ethanol as solvents with potassium carbonate or sodium hydride as a base.
- Purification : Column chromatography or recrystallization to isolate the product.
- Purity Validation : Reverse-phase HPLC (e.g., Newcrom R1 column, mobile phase: acetonitrile/water with phosphoric acid) ().
Q. Table 1: Example HPLC Parameters for Purity Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | Newcrom R1 C18 (150 mm × 4.6 mm) | |
| Mobile Phase | Acetonitrile:H2O (70:30) + 0.1% H3PO4 | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 254 nm |
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer:
- Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS). For fluorinated analogs, ¹⁹F NMR is critical ().
- LogP Determination : Employ shake-flask or HPLC-based methods. A LogP of ~1.86 (as seen in similar piperidine derivatives; ) suggests moderate lipophilicity.
- Solubility : Perform equilibrium solubility studies in buffers (pH 1–7.4) using UV-spectrophotometry ().
Advanced Research Questions
Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing :
- Conditions : Expose the compound to pH 1–10 buffers at 40°C/75% relative humidity (ICH guidelines).
- Analysis : Monitor degradation via HPLC-MS. For oxidative stability, use permanganate oxidation assays (as in ).
- Kinetic Modeling : Calculate degradation rate constants (k) and shelf-life using Arrhenius equations.
Q. Table 2: Key Stability Study Parameters
| Parameter | Experimental Design | Source |
|---|---|---|
| Temperature | 25°C, 40°C, 60°C | |
| pH Range | 1.2 (gastric) to 7.4 (physiological) | |
| Analytical Method | HPLC-MS with fragmentation patterns |
Q. What strategies resolve contradictions in pharmacological data across studies (e.g., receptor binding vs. functional assays)?
Methodological Answer:
- Meta-Analysis Framework :
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., GPCRs)?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- Setup : Embed the compound in a lipid bilayer mimicking neuronal membranes.
- Analysis : Calculate binding free energy (ΔG) using MM-PBSA. Compare with similar piperidine derivatives ().
- ADMET Prediction : Use SwissADME or pkCSM to estimate blood-brain barrier permeability (critical for CNS targets).
Q. What experimental designs are recommended for comparative studies with fluorinated analogs (e.g., 3,5-difluoro derivatives)?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Variable Groups : Synthesize analogs with fluorinated alkyl chains of varying lengths (C3–C6).
- Biological Assays : Test affinity for σ receptors (common targets for piperidines) using radioligand binding assays ().
- Statistical Analysis : Apply multivariate regression to correlate LogP, fluorine position, and potency.
Q. How to investigate metabolic pathways and potential toxic metabolites?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-QTOF-MS ().
- Toxicity Prediction : Use Derek Nexus or OECD QSAR Toolbox to flag structural alerts (e.g., reactive fluorinated intermediates).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
